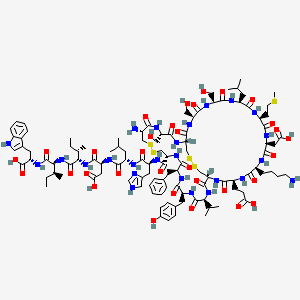

Endothelin 1

描述

属性

CAS 编号 |

117399-94-7 |

|---|---|

分子式 |

C109H159N25O32S5 |

分子量 |

2491.9 g/mol |

IUPAC 名称 |

3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |

InChI 键 |

ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

规范 SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Key on ui application |

Endothelin-1 is one of the most potent vasoconstrictors. |

沸点 |

2467.3±65.0 °C at 760 mmHg |

熔点 |

N/A |

序列 |

H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH(Disulfide bonds between Cys1 and Cys15/Cys3 and Cys11) |

来源 |

Synthetic |

同义词 |

ET-1; Endothelin-1; Endothelin1; Endothelin 1 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Enduring Significance of Endothelin-1: A Technical Guide

An in-depth exploration of the discovery, characterization, and signaling pathways of the potent vasoconstrictor, Endothelin-1, tailored for researchers, scientists, and drug development professionals.

Introduction

First identified in 1988, Endothelin-1 (ET-1) is a 21-amino acid peptide that stands as one of the most potent endogenous vasoconstrictors known.[1] Its discovery marked a pivotal moment in cardiovascular research, unveiling a novel signaling pathway with profound implications for vascular homeostasis and a wide array of pathological conditions. Initially isolated from the supernatant of cultured porcine aortic endothelial cells, ET-1's identification was the culmination of efforts to characterize endothelium-derived contracting factors.[2][3] This technical guide provides a comprehensive overview of the seminal discovery of ET-1, the experimental methodologies employed in its characterization, and a detailed exploration of its intricate signaling pathways.

The Discovery of Endothelin-1: A Historical Perspective

The journey to uncover ET-1 began with the observation that vascular endothelial cells release substances that can induce contraction of the underlying smooth muscle. In 1988, a team of researchers led by Masashi Yanagisawa at the University of Tsukuba, Japan, successfully isolated and characterized this potent vasoconstrictor peptide.[4] The groundbreaking discovery was published in the journal Nature, detailing the purification, amino acid sequencing, and cloning of the gene encoding the ET-1 precursor.[4]

Initial Isolation and Characterization

The initial isolation of ET-1 was a meticulous process involving the culture of porcine aortic endothelial cells and the subsequent purification of the active factor from the culture medium. The vasoconstrictor activity of the purified peptide was found to be remarkably potent and long-lasting.[1]

Amino Acid Sequencing and Gene Cloning

Subsequent to its purification, the amino acid sequence of ET-1 was determined, revealing a 21-residue peptide with two intramolecular disulfide bonds.[1][5] Concurrently, the gene encoding the precursor of ET-1, preproendothelin-1, was cloned and sequenced.[4][6] This revealed that the mature 21-amino acid ET-1 peptide is generated through proteolytic processing of a larger precursor protein.[3]

Quantitative Analysis of Endothelin-1's Vasoconstrictor Potency

The vasoconstrictor activity of ET-1 has been quantified in various in vitro and in vivo experimental models. The following table summarizes key quantitative data related to its potency.

| Parameter | Value | Species/Tissue | Reference |

| EC50 (Vasoconstriction) | 0.4 ± 0.2 nM | Porcine Coronary Artery | [7] |

| EC50 (Vasoconstriction) | ~0.18 nmol/L | Porcine Coronary Artery Smooth Muscle Cells | [8] |

| EC50 (Vasoconstriction) | 2.65 x 10-9 M | Rat Thoracic Aorta | [9] |

| IC50 (ETA Receptor Binding) | 0.15 nM | - | [10] |

| IC50 (ETB Receptor Binding) | 0.12 nM | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in the discovery and characterization of Endothelin-1.

Protocol 1: Purification of Endothelin-1 from Cultured Endothelial Cells

Objective: To isolate and purify ET-1 from the conditioned medium of cultured porcine aortic endothelial cells.

Methodology:

-

Cell Culture: Porcine aortic endothelial cells are cultured to confluence in appropriate growth medium.

-

Conditioned Medium Collection: The culture medium is replaced with a serum-free medium, and the cells are incubated for a defined period to allow for the secretion of ET-1. The conditioned medium is then collected.

-

Initial Fractionation: The collected medium is subjected to a series of chromatographic steps to separate proteins based on size and charge. This typically involves sequential use of ion-exchange and size-exclusion chromatography.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The partially purified fractions are further purified using RP-HPLC on a C18 column. A gradient of acetonitrile (B52724) in trifluoroacetic acid is used to elute the bound peptides.

-

Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for their vasoconstrictor activity using an in vitro bioassay, such as the contraction of isolated porcine coronary artery strips, to guide the purification of the active component.

-

Purity Analysis: The purity of the final ET-1 preparation is assessed by analytical RP-HPLC and amino acid analysis.

Protocol 2: In Vitro Vasoconstrictor Activity Assay

Objective: To determine the potency and efficacy of ET-1 in inducing vasoconstriction in isolated arterial preparations.

Methodology:

-

Tissue Preparation: A segment of a blood vessel, such as the porcine coronary artery, is carefully dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Isometric Tension Recording: The arterial ring is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: Increasing concentrations of ET-1 are added to the organ bath in a cumulative manner. The contractile response at each concentration is recorded until a maximal response is achieved.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., potassium chloride). The EC50 value (the concentration of ET-1 that produces 50% of the maximal response) is calculated from the concentration-response curve.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to ET-1 stimulation in cultured vascular smooth muscle cells.

Methodology:

-

Cell Culture: Vascular smooth muscle cells are cultured on glass coverslips.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, Indo-1 AM, Fluo-3 AM, or Fluo-4 AM, by incubating them in a physiological buffer containing the dye.

-

Baseline Fluorescence Measurement: The coverslip with the loaded cells is mounted on the stage of a fluorescence microscope. The baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2 and Indo-1) is recorded.

-

ET-1 Stimulation: A solution of ET-1 is added to the cells, and the change in fluorescence is monitored over time.

-

Data Analysis: The change in fluorescence is converted to [Ca2+]i using appropriate calibration methods. The peak increase in [Ca2+]i and the kinetics of the response are analyzed.

Endothelin-1 Signaling Pathways

ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the Endothelin-A (ETA) receptor and the Endothelin-B (ETB) receptor. The activation of these receptors triggers a cascade of intracellular signaling events.

ET-A Receptor Signaling

The ETA receptor is predominantly found on vascular smooth muscle cells and mediates the potent vasoconstrictor effects of ET-1.

Caption: ET-A receptor signaling pathway leading to vasoconstriction.

ET-B Receptor Signaling

The ETB receptor is found on both endothelial cells and vascular smooth muscle cells, and its activation can lead to either vasodilation or vasoconstriction depending on its location.

Caption: Dual roles of the ET-B receptor in vasodilation and vasoconstriction.

Experimental Workflow for Elucidating Signaling Pathways

The elucidation of ET-1 signaling pathways has relied on a combination of pharmacological and molecular biology techniques.

Caption: A typical experimental workflow to investigate ET-1 signaling.

Conclusion

The discovery of Endothelin-1 has fundamentally altered our understanding of vascular biology and disease. From its initial isolation to the detailed characterization of its signaling pathways, the study of ET-1 continues to be a vibrant area of research. The development of endothelin receptor antagonists has already led to new therapeutic options for conditions such as pulmonary arterial hypertension, and ongoing research promises to uncover further clinical applications for targeting this potent signaling molecule. This technical guide provides a foundational understanding of the discovery and core principles of ET-1 biology, serving as a valuable resource for scientists and researchers dedicated to advancing this important field.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. academic.oup.com [academic.oup.com]

- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of β1Pix/caveolin-1 interaction in endothelin signaling through G α subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin-1 and IP3 induced Ca2+ sparks in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracrine endothelin signalling evokes IP3-dependent increases in nucleoplasmic Ca2+ in adult cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein- and β-arrestin Signaling Profiles of Endothelin Derivatives at the Type A Endothelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Endothelin-1 in Vasoconstriction: A Technical Guide to Physiological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Endothelin-1 (B181129) (ET-1) is a 21-amino acid peptide renowned as the most potent endogenous vasoconstrictor known.[1][2] Produced primarily by vascular endothelial cells, its physiological role in maintaining vascular tone is critical, while its dysregulation is implicated in numerous cardiovascular pathologies, including hypertension and vasospasm.[3][4] This guide provides an in-depth examination of the molecular signaling pathways, quantitative pharmacology, and key experimental methodologies used to study ET-1-mediated vasoconstriction.

Core Signaling Pathways of ET-1-Mediated Vasoconstriction

ET-1 exerts its powerful vasoconstrictive effects on vascular smooth muscle cells (VSMCs) through a dual mechanism: an initial, rapid increase in intracellular calcium ([Ca²⁺]i) and a subsequent, sustained phase of calcium sensitization of the contractile apparatus. These effects are primarily mediated by the G protein-coupled receptor (GPCR) subtype A (ETA).[1][3]

1. The Canonical Gq/11-PLC-Ca²⁺ Mobilization Pathway: Upon binding to the ETA receptor on VSMCs, ET-1 triggers the activation of the heterotrimeric G protein Gq/11.[5][6] This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[7][8]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][9]

-

Calcium Release: IP3, a soluble molecule, diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[5][10] This leads to a rapid, transient spike in [Ca²⁺]i.

-

Myosin Light Chain Kinase (MLCK) Activation: The elevated cytosolic Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK).[5][7]

-

Contraction: Activated MLCK phosphorylates the regulatory myosin light chain (MLC), enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7][11]

2. The RhoA/Rho-Kinase (ROCK) Calcium Sensitization Pathway: Crucially, ET-1 also induces a sustained contraction by increasing the sensitivity of the contractile machinery to Ca²⁺. This is predominantly achieved through the RhoA/Rho-kinase (ROCK) pathway.[7][12][13]

-

RhoA Activation: The ETA receptor can also couple to G proteins (Gα12/13) that activate the small GTPase RhoA.[14][15]

-

Inhibition of Myosin Phosphatase: Activated RhoA stimulates Rho-kinase (ROCK), which then phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP).[16][17] This phosphorylation inhibits MLCP activity.

-

Sustained Contraction: By inhibiting MLCP, ROCK prevents the dephosphorylation of MLC.[7][17] This leads to a net increase in phosphorylated MLC at any given Ca²⁺ concentration, thereby "sensitizing" the myofilaments to Ca²⁺ and maintaining contraction even after [Ca²⁺]i levels have begun to decrease.[11][18]

The interplay between these two pathways ensures that ET-1 produces both a rapid and a remarkably sustained vasoconstriction.

References

- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: IP3/DAG Signaling Pathway [jove.com]

- 10. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ET(A) receptors are the primary mediators of myofilament calcium sensitization induced by ET-1 in rat pulmonary artery smooth muscle: a tyrosine kinase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RhoA-Rho kinase mediates synergistic ET-1 and phenylephrine contraction of rat corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gq/G13 signaling by ET-1 in smooth muscle: MYPT1 phosphorylation via ETA and CPI-17 dephosphorylation via ETB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of RhoA/Rho kinase activation in endothelin-1- induced contraction in rabbit basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Mechanisms of vasoconstriction induced by endothelin-1 in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Pathophysiological role of Endothelin 1 in cardiovascular disease

An In-Depth Technical Guide to the Pathophysiological Role of Endothelin-1 (B181129) in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent endogenous vasoconstrictor currently known.[1][2] Initially isolated from vascular endothelial cells, its discovery has unveiled a complex signaling system that plays a critical role in cardiovascular homeostasis and the pathogenesis of numerous cardiovascular diseases.[3][4] Elevated plasma and tissue levels of ET-1 are consistently observed in conditions such as hypertension, atherosclerosis, heart failure, and particularly pulmonary arterial hypertension, implicating it as a key mediator of vascular dysfunction and a prime therapeutic target.[5][6][7]

This technical guide provides a comprehensive overview of the synthesis, signaling, and pathophysiological functions of ET-1 in the cardiovascular system, with a focus on quantitative data, experimental methodologies, and the therapeutic landscape of ET-1 receptor antagonism.

Endothelin-1 Synthesis and Signaling Pathways

The biological actions of ET-1 are tightly regulated at the level of its synthesis and through its interaction with two distinct G protein-coupled receptors: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor.[8][9]

ET-1 Biosynthesis

ET-1 is not stored in vesicles; its synthesis is primarily regulated at the gene transcription level.[9] The process begins with the 212-amino acid precursor, prepro-ET-1. This is cleaved by a signal peptidase to form pro-ET-1, which is then processed by a furin-like proprotein convertase to yield the inactive intermediate, big ET-1.[9] The final, critical step is the conversion of big ET-1 to the biologically active 21-amino acid ET-1 peptide by Endothelin-Converting Enzyme (ECE).[10]

Receptor Subtypes and Downstream Signaling

ET-1 exerts its diverse effects by binding to ETA and ETB receptors, which are linked to multiple intracellular signaling pathways.[8][11]

-

ETA Receptors: Located predominantly on vascular smooth muscle cells (VSMCs) and cardiomyocytes.[5][12] Their activation is primarily linked to vasoconstriction, cellular proliferation, hypertrophy, and inflammation.[1][13]

-

ETB Receptors: Found on both endothelial cells and VSMCs.[12] Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[1][14] These receptors are also crucial for the clearance of circulating ET-1.[5][12] Conversely, ETB receptors on VSMCs contribute to vasoconstriction.[5]

Upon binding to its receptors, particularly the Gq/11-protein coupled ETA receptor, ET-1 activates phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to VSMC contraction.[14][15] ET-1 also activates other significant pathways, including the mitogen-activated protein (MAP) kinase cascade, which is involved in cell growth and proliferation, and pathways that generate reactive oxygen species (ROS), contributing to oxidative stress.[8][11]

Role of ET-1 in Cardiovascular Pathophysiology

Dysregulation of the ET-1 system is a hallmark of several cardiovascular diseases.

Hypertension

ET-1 contributes to hypertension through multiple mechanisms. Its potent vasoconstrictor activity directly increases peripheral resistance.[16] In several experimental models of hypertension, such as DOCA-salt and Dahl salt-sensitive rats, vascular ET-1 expression is elevated.[17] Furthermore, ET-1 affects renal function by causing renal vasoconstriction, reducing renal blood flow, and promoting sodium and water retention, which further elevates blood pressure.[10][14] In moderate-to-severe human hypertension, increased expression of pre-proET-1 mRNA has been observed in subcutaneous resistance arteries.[16]

Atherosclerosis

ET-1 is deeply implicated in the development and progression of atherosclerosis.[18] Plasma ET-1 concentrations are elevated in patients with atherosclerosis and correlate with the severity of the disease.[10][18] ET-1 promotes key atherogenic processes including:

-

Inflammation: It acts as a proinflammatory mediator.[1]

-

Endothelial Dysfunction: It contributes to an imbalance in vasoactive substances.[19]

-

Cell Proliferation: It is a mitogen for VSMCs, contributing to plaque formation.[1][2]

-

Macrophage Involvement: Both ETA and ETB receptors are highly expressed in foamy macrophages within atherosclerotic lesions.[10][18]

Studies have shown that low-density lipoprotein (LDL) enhances ET-1 secretion from endothelial cells, while high-density lipoprotein (HDL) is inhibitory, directly linking dyslipidemia to ET-1 pathway activation.[18]

Heart Failure

In chronic heart failure (CHF), the ET-1 system is significantly activated, with elevated circulating levels of both ET-1 and its precursor, big-ET-1, which serve as prognostic markers.[6][20] The failing myocardium itself increases the expression of ET-1 and its receptors.[20][21] ET-1 contributes to the pathophysiology of heart failure by:

-

Increased Afterload: Inducing systemic and pulmonary vasoconstriction, which increases the workload on the failing heart.[22]

-

Direct Myocardial Effects: Causing myocardial hypertrophy, fibrosis, and potentially contributing to calcium overload.[14][20]

-

Neurohormonal Activation: Stimulating the renin-angiotensin-aldosterone system (RAAS) and aldosterone (B195564) secretion.[14][23]

Pulmonary Arterial Hypertension (PAH)

The role of ET-1 is perhaps most established in PAH, where it is a central mediator of the disease.[12][24] Patients with PAH have markedly increased ET-1 expression in the pulmonary vascular endothelium and elevated circulating plasma levels.[24][25][26] This overactivation drives:

-

Pulmonary Vasoconstriction: Potent constriction of pulmonary arteries.[24]

-

Vascular Remodeling: Proliferation of pulmonary artery smooth muscle cells and fibroblasts, leading to thickening of the vessel walls and narrowing of the lumen.[12][24]

-

Fibrosis: Stimulation of extracellular matrix deposition.[12]

This strong pathogenic link has made ET-1 receptors a major therapeutic target, with endothelin receptor antagonists (ERAs) now being a cornerstone of PAH treatment.[12][27]

Quantitative Data on ET-1 in Cardiovascular Disease

The following tables summarize key quantitative findings from clinical studies, highlighting the altered levels of ET-1 in various cardiovascular conditions.

Table 1: Plasma Endothelin-1 Concentrations in Cardiovascular Diseases

| Condition | Patient Group | Plasma ET-1 Concentration | Control Group | Control ET-1 Concentration | Source |

| Pulmonary Hypertension | Patients with PPH/SPH | 3.5 ± 2.5 pg/mL | Normal Subjects | 1.45 ± 0.45 pg/mL | [26] |

| High-Altitude Pulmonary Hypertension | Healthy Volunteers at 4559 m | 5.9 ± 2.2 pg/mL | Same Volunteers at 490 m | 2.9 ± 1.1 pg/mL | [28] |

| Heart Failure | Patients with CHF | Significantly elevated | Healthy Subjects | Normal range | [20][22] |

| Atherosclerosis | Patients with Coronary Artery Disease | Significantly elevated | Angiographically Normal | Normal range | [10][29] |

| Hypertension | Healthy Men | - | Healthy Men | 0.85 ± 0.26 fmol/mL | [30] |

PPH: Primary Pulmonary Hypertension; SPH: Secondary Pulmonary Hypertension; CHF: Chronic Heart Failure. Data are presented as mean ± SD where available.

Table 2: Hemodynamic Effects of ET-1 System Modulation

| Intervention | Patient Group | Key Hemodynamic Change | Magnitude of Change | Source |

| BQ-123 Infusion (ETA Antagonist) | Coronary Artery Disease (at stenosis) | Dilation of coronary artery | 21.6% at 60 minutes | [29] |

| BQ-123 Infusion (ETA Antagonist) | Angiographically Normal Arteries | Dilation of coronary artery | 7.3% at 60 minutes | [29] |

| Bosentan (Dual ERA) | Chronic Heart Failure | Reduction in PVR | ~40% | [31] |

| Bosentan (Dual ERA) | Chronic Heart Failure | Reduction in SVR | ~30% | [31] |

| Sitaxsentan (Selective ETA Antagonist) | Pulmonary Arterial Hypertension | Reduction in Mean PAP | 17% | [32] |

| Sitaxsentan (Selective ETA Antagonist) | Pulmonary Arterial Hypertension | Increase in Cardiac Index | 22% | [32] |

PVR: Pulmonary Vascular Resistance; SVR: Systemic Vascular Resistance; PAP: Pulmonary Artery Pressure.

Experimental Protocols and Methodologies

Investigating the role of ET-1 requires specific and sensitive methodologies for its measurement and for modeling its effects in vivo and ex vivo.

Measurement of Endothelin-1 Levels

Accurate quantification of ET-1 is crucial. The most common methods are competitive immunoassays.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method for quantifying ET-1 in plasma, serum, and tissue culture media.[30][33]

-

Sample Preparation: ET-1 is typically extracted from plasma (e.g., 1 mL) using acetone (B3395972) or C18 Sep-Pak columns to concentrate the peptide and remove interfering substances.[30]

-

Assay Principle: A sandwich ELISA format is common. Samples are added to a microtiter plate pre-coated with an anti-human ET-1 antibody. After incubation, a peroxidase-conjugated secondary antibody is added, followed by a TMB substrate. The colorimetric signal, read at 450 nm, is proportional to the amount of ET-1.[34] The detection limit can be as low as 0.05 fmol/mL.[30]

-

-

Radioimmunoassay (RIA): A sensitive method that was frequently used in earlier studies.[26] It involves competition between unlabeled ET-1 in the sample and a fixed amount of radiolabeled ET-1 for binding to a limited amount of antibody.

Experimental Models of ET-1 Induced Cardiovascular Disease

-

Hypertension Models:

-

DOCA-salt hypertensive rat: A model of mineralocorticoid-induced, salt-sensitive hypertension where ET-1 is significantly overexpressed.[16][17]

-

Dahl salt-sensitive (DSS) rat: A genetic model of salt-sensitive hypertension characterized by elevated vascular ET-1.[17]

-

Endothelium-specific ET-1 Overexpression Mice (eET-1): Transgenic models that overexpress the human preproET-1 gene specifically in endothelial cells, allowing for the direct study of endothelium-derived ET-1 effects, such as vascular remodeling and endothelial dysfunction, independent of blood pressure changes.[35][36]

-

-

Atherosclerosis Models:

-

Pulmonary Hypertension Models:

-

Monocrotaline-induced PAH in rats: A single injection of monocrotaline (B1676716) causes endothelial injury and leads to the development of PAH, providing a model to test the efficacy of ERAs.[38]

-

Therapeutic Targeting of the Endothelin-1 System

The profound involvement of ET-1 in cardiovascular disease pathophysiology has led to the development of endothelin receptor antagonists (ERAs).[5][21] These drugs block the effects of ET-1 at its receptors and are categorized as:

-

Selective ETA Receptor Antagonists: (e.g., Ambrisentan, Sitaxsentan). These primarily target the vasoconstrictive and proliferative effects mediated by the ETA receptor.[27][32]

-

Dual ETA/ETB Receptor Antagonists: (e.g., Bosentan, Macitentan). These block both receptor subtypes.[27][39]

While ERAs are a mainstay in PAH therapy, their success in other cardiovascular diseases has been limited.[4][27] Large clinical trials in heart failure, for example, have yielded disappointing results, with some studies halted due to adverse effects like hepatotoxicity or fluid retention, highlighting the complexity of the ET-1 system.[31][32][39] The beneficial roles of the endothelial ETB receptor in vasodilation and ET-1 clearance may be abrogated by dual antagonists, complicating their therapeutic profile in diseases other than PAH.[13]

Conclusion

Endothelin-1 is a powerful mediator in the pathophysiology of a wide spectrum of cardiovascular diseases. Its roles in promoting vasoconstriction, vascular remodeling, inflammation, and fibrosis firmly establish it as a central player in the progression of hypertension, atherosclerosis, heart failure, and pulmonary arterial hypertension. While therapeutic targeting of the ET-1 pathway with receptor antagonists has proven highly successful for PAH, its application in other cardiovascular conditions remains a challenge. Future research aimed at a more nuanced understanding of the differential roles of ETA and ETB receptors in various disease states and patient populations will be critical for unlocking the full therapeutic potential of modulating this potent biological system.

References

- 1. Developments in the Role of Endothelin-1 in Atherosclerosis: A Potential Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin-1 and endothelin receptor antagonists in cardiovascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cardiovascular physiology and pharmacology of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin receptor antagonists in cardiology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 13. ahajournals.org [ahajournals.org]

- 14. CV Physiology | Endothelin [cvphysiology.com]

- 15. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of endothelin-1 in hypertension and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of endothelin-1 in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of endothelin-1 in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of endothelins and their receptors in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pathophysiology of endothelin in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acpjournals.org [acpjournals.org]

- 26. Increased plasma endothelin-1 in pulmonary hypertension: marker or mediator of disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Endothelin receptor blockers in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ahajournals.org [ahajournals.org]

- 29. ahajournals.org [ahajournals.org]

- 30. Measurement of plasma endothelin-1 in experimental hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ahajournals.org [ahajournals.org]

- 33. mdpi.com [mdpi.com]

- 34. arborassays.com [arborassays.com]

- 35. ahajournals.org [ahajournals.org]

- 36. ahajournals.org [ahajournals.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. ahajournals.org [ahajournals.org]

Endothelin-1 Receptors (ETA and ETB): A Technical Guide to Function and Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core functions and distribution of Endothelin-1 (B181129) (ET-1) receptors, ETA and ETB. Endothelins are a family of potent vasoactive peptides, with ET-1 being the most prominent isoform, playing a crucial role in vascular homeostasis and the pathophysiology of numerous diseases.[1] The biological effects of ET-1 are mediated through two distinct G protein-coupled receptors (GPCRs), the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[1][2] Understanding the nuanced roles of these receptors is paramount for the development of targeted therapeutics for a range of cardiovascular, renal, and inflammatory conditions.[3][4]

Core Functions of ETA and ETB Receptors

The ETA and ETB receptors exhibit distinct, and at times opposing, physiological functions, largely dictated by their cellular localization and downstream signaling cascades.

ETA Receptor Function

Primarily located on vascular smooth muscle cells, the ETA receptor is the principal mediator of ET-1-induced vasoconstriction.[5] Activation of ETA receptors leads to a sustained increase in intracellular calcium, resulting in smooth muscle contraction and a subsequent rise in blood pressure.[5] Beyond its role in regulating vascular tone, ETA receptor signaling is implicated in cellular proliferation, fibrosis, and inflammation.[2][6] This proliferative effect has drawn attention to the role of ETA receptors in the pathogenesis of pulmonary arterial hypertension (PAH) and certain cancers.[1][3]

ETB Receptor Function

The function of the ETB receptor is more complex and context-dependent. ETB receptors are prominently expressed on endothelial cells, where their activation by ET-1 leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, counteracting the vasoconstrictive effects of ETA receptor stimulation.[7] This endothelial ETB-mediated vasodilation plays a crucial role in maintaining basal vascular tone.[7]

Furthermore, ETB receptors on endothelial cells are involved in the clearance of circulating ET-1, thereby regulating its bioavailability.[1] However, ETB receptors are also present on vascular smooth muscle cells, where their activation can contribute to vasoconstriction, although generally to a lesser extent than ETA receptors.[2] In astrocytes, ETB receptor activation can inhibit intercellular communication.[1]

Tissue Distribution of ETA and ETB Receptors

The differential expression of ETA and ETB receptors across various tissues underpins their diverse physiological and pathophysiological roles. The following tables summarize the quantitative distribution of these receptors in human tissues, primarily derived from radioligand binding studies.

| Tissue | Receptor Subtype | Bmax (fmol/mg protein) | Predominant Receptor | Reference(s) |

| Cardiovascular System | ||||

| Coronary Artery (Media) | Total ET Receptors | 71.0 ± 21.0 | ETA (89%) | [8] |

| Pulmonary Artery (Media) | Total ET Receptors | 15.2 ± 10.3 | ETA (92%) | [8] |

| Aorta (Media) | Total ET Receptors | 9.4 ± 4.4 | ETA (89%) | [8] |

| Saphenous Vein (Media) | Total ET Receptors | 52.8 ± 1.0 | ETA (85%) | [8] |

| Internal Mammary Artery | Total ET Receptors | 2.0 ± 0.5 | ETA | [8] |

| Nervous System | ||||

| Cerebral Cortex (Gray Matter) | Total ET Receptors | 115 ± 15 | ETB | [6] |

| Cerebral Cortex (White Matter) | Total ET Receptors | Similar to Gray Matter | ETB | [6] |

| Integumentary System | ||||

| Skin Arteries | ETA:ETB Ratio | 83:17 | ETA | [9] |

| Skin Veins | ETA:ETB Ratio | 78:22 | ETA | [9] |

Signaling Pathways of ETA and ETB Receptors

Both ETA and ETB receptors are GPCRs that couple to various G proteins to initiate intracellular signaling cascades. The primary signaling pathways are depicted in the diagrams below.

ETA Receptor Signaling Pathway

ETB Receptor Signaling Pathway in Endothelial Cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize endothelin receptors.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for ETA or ETB receptors.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand (e.g., [¹²⁵I]-ET-1) to each well.

-

For total binding, add assay buffer.

-

For non-specific binding, add a high concentration of an unlabeled ET-1.

-

For competition, add increasing concentrations of the unlabeled test compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.

-

Western Blotting

This protocol describes the detection and semi-quantitative analysis of ETA and ETB receptor proteins in cell or tissue lysates.

Methodology:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the ETA or ETB receptor overnight at 4°C.

-

Wash the membrane extensively with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using a CCD camera-based imager or X-ray film.

-

Perform densitometric analysis of the protein bands to semi-quantify the relative expression levels of the receptors, normalizing to a loading control (e.g., GAPDH or β-actin).

-

Immunohistochemistry

This protocol details the localization of ETA and ETB receptors in paraffin-embedded tissue sections.

Methodology:

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on charged microscope slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections by immersing the slides in xylene.

-

Rehydrate the sections through a graded series of ethanol (B145695) solutions and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a steamer or microwave.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific protein binding sites with a blocking serum.

-

Incubate the sections with the primary antibody against the ETA or ETB receptor overnight at 4°C.

-

Wash the sections with buffer.

-

Incubate with a biotinylated secondary antibody.

-

Wash and then incubate with an avidin-biotin-peroxidase complex.

-

-

Visualization and Counterstaining:

-

Develop the color reaction using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the endothelin receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Record a baseline fluorescence reading.

-

Inject the endothelin agonist (e.g., ET-1) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

For dose-response curves, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Conclusion and Future Directions

The ETA and ETB receptors represent critical targets for therapeutic intervention in a multitude of diseases. Their distinct and sometimes opposing functions necessitate a thorough understanding of their distribution and signaling mechanisms for the rational design of selective or dual receptor antagonists. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the complex biology of the endothelin system. Future research will likely focus on the role of receptor heterodimerization, biased agonism, and the development of novel therapeutics with improved efficacy and safety profiles for the treatment of endothelin-mediated pathologies.

References

- 1. Comparison of endothelin-A and endothelin-B receptor distribution visualized by radioligand binding versus immunocytochemical localization using subtype selective antisera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]

- 3. origene.com [origene.com]

- 4. usbio.net [usbio.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Vasoconstrictor effect of endothelin-1 in human skin: role of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 8. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 9. Characterization of endothelin-binding sites in human skin and their regulation in primary Raynaud's phenomenon and systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelin 1 in pulmonary hypertension pathogenesis

An In-depth Technical Guide to the Role of Endothelin-1 (B181129) in the Pathogenesis of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] A critical mediator in its pathogenesis is Endothelin-1 (ET-1), an exceptionally potent vasoconstrictor and mitogenic peptide.[2][3] Dysregulation of the endothelin system is a hallmark of pulmonary arterial hypertension (PAH), a specific form of PH.[4] Evidence shows that patients with PAH have elevated plasma and local tissue concentrations of ET-1, which correlate with disease severity.[5][6] This guide provides a comprehensive overview of the biosynthesis of ET-1, its signaling pathways, its multifaceted role in PH pathogenesis, and the experimental methodologies used to study its effects.

Endothelin-1 Biosynthesis and Receptors

ET-1 is a 21-amino acid peptide primarily produced by vascular endothelial cells, though it can also be synthesized by smooth muscle cells, macrophages, and cardiac myocytes.[1][4] Its production is a tightly regulated, multi-step process.

Biosynthesis Pathway:

-

Transcription: The ET-1 gene (EDN1) is transcribed into mRNA. Transcription is stimulated by factors such as hypoxia, shear stress, cytokines, and growth factors.[3][7]

-

Translation: The mRNA is translated into a 203-amino acid precursor peptide, preproendothelin-1.[7]

-

Cleavage to Big ET-1: Preproendothelin-1 is cleaved by the enzyme furin convertase into a 38-amino acid intermediate peptide called big ET-1.[3][7]

-

Conversion to ET-1: Big ET-1, which is biologically inactive, is then converted into the active 21-amino acid peptide, ET-1, by the action of Endothelin-Converting Enzyme (ECE).[7]

ET-1 exerts its biological effects by binding to two distinct G-protein coupled receptor subtypes: Endothelin Receptor Type A (ETA) and Endothelin Receptor Type B (ETB).[4][7]

-

ETA Receptors: Primarily located on vascular smooth muscle cells (VSMCs) and cardiac myocytes.[4][8] Their activation consistently mediates vasoconstriction and cellular proliferation.[4][9]

-

ETB Receptors: Found on both vascular endothelial cells and, to a lesser extent, on VSMCs.[1][8] Their function is dual:

Pathogenic Mechanisms of ET-1 in Pulmonary Hypertension

In a healthy pulmonary circulation, a delicate balance exists between vasodilators (like NO and prostacyclin) and vasoconstrictors (like ET-1).[7] In PAH, this balance shifts dramatically toward vasoconstriction and vascular remodeling, with ET-1 playing a central role.[4]

Potent Vasoconstriction

ET-1 is the most potent endogenous vasoconstrictor discovered.[1] In PH, increased ET-1 levels act on both ETA and ETB receptors on pulmonary artery smooth muscle cells (PASMCs).[11] This binding activates phospholipase C, leading to an increase in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger a surge in intracellular calcium, causing profound and sustained contraction of the PASMCs and narrowing of the pulmonary arteries.[7]

Vascular Remodeling

Beyond its vasoconstrictive effects, ET-1 is a powerful mitogen, driving the structural changes, or remodeling, of the pulmonary vasculature that are characteristic of PH.[2][3]

-

Proliferation: ET-1 stimulates the proliferation of PASMCs, fibroblasts, and endothelial cells.[5][11][12] This effect is mediated through both ETA and ETB receptors, which activate pro-proliferative signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[13][14] In some contexts, the full growth-promoting activity of ET-1 on VSMCs requires the presence of other growth factors like PDGF and EGF.[12][15]

-

Fibrosis: ET-1 promotes fibrosis by stimulating fibroblast proliferation and the deposition of extracellular matrix.[5]

-

Inflammation: The ET-1 system also has pro-inflammatory effects, including the activation of neutrophils and mast cells and the production of inflammatory cytokines.[5]

The combination of these effects—vasoconstriction, proliferation, and fibrosis—leads to the thickening of pulmonary artery walls, the formation of occlusive lesions, and a progressive increase in pulmonary vascular resistance.[1]

Quantitative Data from Preclinical and Clinical Studies

A substantial body of evidence underscores the activation of the ET-1 system in both animal models and human patients with PH.

Table 1: ET-1 Plasma and Tissue Levels in Pulmonary Hypertension

| Subject Group | Sample Type | ET-1 Concentration | Key Finding | Reference |

| PH Patients (Primary & Secondary) | Venous Plasma | 3.5 ± 2.5 pg/mL | Significantly higher than controls (P < 0.001) | [16] |

| Normal Subjects | Venous Plasma | 1.45 ± 0.45 pg/mL | Baseline for comparison | [16] |

| PH Patients (Primary & Secondary) | Venous Plasma | 10.7 ± 0.8 pg/mL | Significantly greater than controls (P < 0.0005) | [17] |

| Control Subjects | Venous Plasma | 5.3 ± 0.7 pg/mL | Baseline for comparison | [17] |

| PH Patients | Lung Tissue | 25.2 ± 5.1 pg/mg | Strikingly higher than controls (P < 0.03), indicating local production | [17] |

| Control Subjects | Lung Tissue | 8.1 ± 1.1 pg/mg | Baseline for comparison | [17] |

| Mountaineers at High Altitude (4559 m) | Venous Plasma | 5.9 ± 2.2 pg/mL | Twofold increase compared to low altitude, correlated with pulmonary artery pressure | [18] |

| Mountaineers at Low Altitude (490 m) | Venous Plasma | 2.9 ± 1.1 pg/mL | Baseline for comparison | [18] |

Table 2: Effects of Endothelin Receptor Antagonists (ERAs) in Clinical Trials

| ERA (Drug) | Trial / Study | Patient Population | Key Efficacy Outcome | Reference |

| Bosentan (Dual ETA/ETB Antagonist) | BREATHE-1 | PAH (WHO FC III & IV) | Placebo-corrected increase in 6-minute walk distance (6MWD) of 44m (p < 0.001) at week 16 | [5] |

| Sitaxsentan (Selective ETA Antagonist) | STRIDE-1 | PAH | Placebo-corrected increase in 6MWD of 31.4m (p = 0.0048) with 100mg dose | [5] |

| Bosentan | Chen 2008 Meta-analysis | PAH (WHO FC III) | Estimated 3-year survival of 87% vs. 75% for prostacyclin therapy | [19] |

Key Signaling Pathways

ET-1 binding to its receptors initiates distinct intracellular signaling cascades that mediate its pathological effects.

Vasoconstriction Signaling Pathway

The primary pathway for vasoconstriction involves the Gq protein-coupled activation of Phospholipase C (PLC).

References

- 1. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 2. The role of endothelin-1 in pulmonary arterial hypertension | Global Cardiology Science and Practice [globalcardiologyscienceandpractice.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAH, Endothelin Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 9. researchgate.net [researchgate.net]

- 10. The endothelin system in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Endothelin-1 stimulates DNA synthesis and proliferation of pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ET(A) and ET(B) receptors modulate the proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endothelial and Smooth Muscle Cell Interactions in the Pathobiology of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Increased plasma endothelin-1 in pulmonary hypertension: marker or mediator of disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endothelin-1 in the lungs of patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Vasoactive Peptide Endothelin-1: A Central Mediator in the Pathogenesis of Chronic Kidney Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, has emerged as a critical player in the multifaceted pathophysiology of chronic kidney disease (CKD). Beyond its hemodynamic effects, ET-1 orchestrates a complex cascade of cellular events, including inflammation, fibrosis, and podocyte injury, which collectively drive the progression of renal damage. This technical guide provides a comprehensive overview of the role of ET-1 in CKD, detailing its signaling pathways, pathological mechanisms, and the therapeutic landscape of endothelin receptor antagonists (ERAs). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to facilitate further investigation and therapeutic innovation in the field of nephrology.

Introduction

Chronic kidney disease is a global health challenge characterized by a progressive loss of kidney function. The underlying mechanisms of CKD are complex and involve a confluence of hemodynamic and non-hemodynamic factors. Among the key molecular mediators, endothelin-1 (ET-1) has garnered significant attention for its pleiotropic effects on renal physiology and pathology.[1][2] Produced by various renal cell types, including endothelial cells, mesangial cells, and tubular epithelial cells, ET-1 exerts its actions through two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[3][4] While the ETB receptor can mediate vasodilation and natriuresis, the activation of the ETA receptor is predominantly associated with the detrimental effects observed in CKD, including vasoconstriction, cellular proliferation, inflammation, and fibrosis.[4][5] This guide will delve into the intricate signaling networks governed by ET-1, the experimental methodologies used to study its function, and the clinical evidence supporting the therapeutic targeting of the endothelin system in CKD.

The Endothelin-1 Signaling Axis in the Kidney

The biological effects of ET-1 are dictated by its binding to ETA and ETB receptors, which are differentially expressed on various renal cell types. The activation of these receptors triggers distinct intracellular signaling cascades that ultimately mediate the physiological and pathophysiological actions of ET-1.

ET-1 Synthesis and Receptor Distribution

ET-1 is synthesized as a 212-amino acid precursor, preproendothelin-1, which is cleaved to proendothelin-1 and then to big endothelin-1. The final, biologically active 21-amino acid peptide is generated by the action of endothelin-converting enzyme (ECE).[6] In the kidney, ETA receptors are predominantly found on vascular smooth muscle cells, mesangial cells, and podocytes.[3] ETB receptors are primarily located on endothelial cells and renal tubular cells.[3]

Intracellular Signaling Pathways

Upon ligand binding, ETA and ETB receptors activate several downstream signaling pathways:

-

Phospholipase C (PLC) Pathway: Activation of both ETA and ETB receptors can stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to vasoconstriction and cell proliferation.[1][7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: ET-1 can activate the MAPK pathways, including ERK, JNK, and p38 MAPK, which are involved in cell growth, differentiation, inflammation, and apoptosis.

-

Rho/Rho-kinase Pathway: In mesangial cells, ET-1, acting through the ETA receptor, promotes the RhoA/ROCK pathway, leading to cell proliferation and extracellular matrix accumulation.[8]

-

Nuclear Factor-κB (NF-κB) Pathway: ET-1 can activate the pro-inflammatory transcription factor NF-κB in podocytes, contributing to glomerular injury.[9]

-

β-catenin Pathway: Evidence suggests that ET-1 signaling in podocytes can also involve the β-catenin pathway, which is implicated in podocyte dysfunction and albuminuria.[9]

Pathophysiological Roles of Endothelin-1 in CKD

Elevated levels and enhanced activity of ET-1 contribute significantly to the progression of CKD through various mechanisms.

Hemodynamic Effects

ET-1 is a potent vasoconstrictor of both afferent and efferent arterioles, leading to a reduction in renal blood flow and glomerular filtration rate (GFR).[4][5] This can exacerbate renal ischemia and contribute to the progression of kidney damage.

Podocyte Injury

Podocytes are crucial for maintaining the integrity of the glomerular filtration barrier. ET-1, primarily through ETA receptor activation, induces podocyte actin cytoskeleton disruption, effacement, and apoptosis, leading to proteinuria, a hallmark of CKD.[10][11][12]

Inflammation and Fibrosis

ET-1 promotes renal inflammation by stimulating the production of pro-inflammatory cytokines and chemokines, and by facilitating the infiltration of immune cells such as macrophages.[13] Furthermore, ET-1 is a potent pro-fibrotic factor, stimulating the proliferation of mesangial cells and fibroblasts and increasing the deposition of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis.[8][14]

Quantitative Data on Endothelin-1 in CKD

Numerous studies have demonstrated a correlation between elevated ET-1 levels and the severity of CKD.

| Study Population | CKD Stage | Plasma ET-1 Concentration (pg/mL) | Reference |

| General Population | N/A | ~1.0 - 2.0 | [15] |

| CKD Patients | Stages 1-2 | 1.65 ± 0.71 | [15] |

| CKD Patients | Stage 3 | 1.82 ± 0.71 | [15] |

| CKD Patients | Stages 4-5 | 2.39 ± 1.08 | [15] |

| Black Adults (Jackson Heart Study) | Quartile 1 (lowest) | <1.3 | [16] |

| Quartile 4 (highest) | >2.1 | [16] | |

| Women (Vara-Skövde cohort) | Quintile 1 (lowest) | Mean value not specified | [5] |

| Quintile 5 (highest) | Mean value not specified | [5] |

Table 1: Plasma Endothelin-1 Levels in CKD Patients and General Populations. Data are presented as mean ± standard deviation where available.

Therapeutic Targeting of the Endothelin System

Given the central role of ET-1 in CKD pathogenesis, endothelin receptor antagonists (ERAs) have emerged as a promising therapeutic strategy.

| Clinical Trial | Drug | Patient Population | Key Findings | Reference |

| ASCEND | Avosentan (ETA selective) | Type 2 Diabetes with Nephropathy | Significant reduction in albuminuria (44.3-49.3% vs 9.7% placebo). Trial terminated early due to increased cardiovascular events (fluid retention). | [10][17][18] |

| SONAR | Atrasentan (ETA selective) | Type 2 Diabetes with Nephropathy | 35% lower risk of doubling of serum creatinine (B1669602) or end-stage kidney disease compared to placebo. Increased risk of heart failure hospitalization (3.5% vs 2.6% placebo). | [19] |

| PROTECT | Sparsentan (Dual ETA/AT1 antagonist) | IgA Nephropathy | 40% greater reduction in proteinuria compared to irbesartan. | [10][20] |

| DUPLEX | Sparsentan (Dual ETA/AT1 antagonist) | Focal Segmental Glomerulosclerosis (FSGS) | Greater reduction in proteinuria and partial remission compared to irbesartan. | [21][22] |

| ZENITH-CKD | Zibotentan (ETA selective) + Dapagliflozin (B1669812) | CKD (diabetic and non-diabetic) | Combination therapy significantly reduced albuminuria (27.0-33.7%) compared to dapagliflozin alone, with an acceptable safety profile. | [14][20] |

| PRECISION (post-hoc analysis) | Aprocitentan (Dual ETA/ETB antagonist) | CKD with Resistant Hypertension | Significantly lowered office and ambulatory blood pressure and reduced urine albumin-to-creatinine ratio. | [23] |

Table 2: Summary of Key Clinical Trials of Endothelin Receptor Antagonists in Chronic Kidney Disease.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ET-1 in CKD.

Measurement of Endothelin-1 Levels

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantitative measurement of human ET-1 in plasma, serum, or tissue culture media.[8][24][25][26][27]

-

Sample Preparation:

-

Plasma: Collect blood in EDTA or heparin tubes. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot and store the supernatant at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Serum: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Aliquot and store serum at -20°C or -80°C.

-

Tissue Homogenates: Homogenize tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

-

Assay Procedure:

-

Prepare standards and samples at appropriate dilutions in the provided assay diluent.

-

Add 100 µL of standards or samples to each well of a microplate pre-coated with an anti-human ET-1 antibody.

-

Incubate for 1-2.5 hours at room temperature or overnight at 4°C.

-

Wash the wells 3-5 times with wash buffer.

-

Add 100 µL of biotinylated anti-human ET-1 antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells 3-5 times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for 30-45 minutes at room temperature.

-

Wash the wells 3-5 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 10-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the ET-1 concentration in the samples.

-

Assessment of Endothelin Receptor Activation

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for ETA or ETB receptors.[1][11][12][17][28]

-

Membrane Preparation:

-

Culture cells expressing the endothelin receptor of interest (e.g., CHO cells transfected with human ETA or ETB receptors).

-

Homogenize cells in a lysis buffer with protease inhibitors.

-

Centrifuge to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend and wash the membrane pellet.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ET-1 ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ET-1).

-

Incubate for 60 minutes at 30°C.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Immunohistochemistry for ET-1 and its Receptors

This protocol outlines the localization of ET-1 and its receptors in paraffin-embedded kidney tissue sections.[29][30][31][32]

-

Tissue Preparation:

-

Fix fresh kidney tissue in 10% neutral buffered formalin.

-

Dehydrate the tissue through a graded series of ethanol.

-

Clear the tissue in xylene.

-

Embed the tissue in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

-

Immunostaining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) and heat.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with the primary antibody (e.g., mouse anti-human ET-1) at an optimized dilution (typically 1-25 µg/mL) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with streptavidin-HRP complex for 30 minutes at room temperature.

-

Wash with PBS.

-

Develop the signal with a DAB chromogen solution.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Animal Models of ET-1-Induced CKD

Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This model is widely used to study the pathogenesis of diabetic kidney disease, where ET-1 is known to be upregulated.[4][19][23][33][34]

-

Induction of Diabetes:

-

Acclimate male Sprague-Dawley or Wistar rats for at least one week.

-

Fast the rats overnight.

-

Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal or intravenous injection of STZ (e.g., 60 mg/kg).

-

Monitor blood glucose levels 48-72 hours post-injection to confirm hyperglycemia (blood glucose > 250 mg/dL).

-

-

Monitoring and Analysis:

-

Monitor body weight, food and water intake, and blood glucose levels regularly.

-

Collect 24-hour urine samples at specified time points to measure albuminuria.

-

At the end of the study period (e.g., 8-12 weeks), sacrifice the animals and collect blood and kidney tissue for analysis (e.g., measurement of ET-1 levels, histology, immunohistochemistry).

-

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice

The UUO model is a robust and rapid method for inducing tubulointerstitial fibrosis, a key feature of progressive CKD.[2][7][9][10][21][35][36]

-

Surgical Procedure:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points with a 4-0 or 5-0 silk suture.

-

Close the incision in layers.

-

Administer post-operative analgesia.

-

-

Analysis:

-

Sacrifice the mice at various time points after surgery (e.g., 3, 7, 14 days).

-

Harvest both the obstructed (left) and contralateral (right) kidneys.

-

Process the kidneys for histological analysis (e.g., Masson's trichrome or Sirius red staining to assess fibrosis), immunohistochemistry, and molecular analysis (e.g., measurement of ET-1 expression).

-

Quantification of Renal Fibrosis

Sirius Red Staining with Polarization Microscopy

This method provides a quantitative assessment of collagen deposition in kidney sections.[3]

-

Deparaffinize and rehydrate paraffin-embedded kidney sections.

-

Stain with Picro-Sirius red solution for 1 hour.

-

Wash with acidified water.

-

Dehydrate, clear, and mount.

-

Visualize under a polarized light microscope. Collagen fibers will appear bright red or yellow against a dark background.

-

Capture images and quantify the fibrotic area using image analysis software.

Assessment of Apoptosis

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[6][37][38][39][40]

-

Deparaffinize and rehydrate kidney tissue sections.

-

Permeabilize the tissue with proteinase K.

-

Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Incubate with a streptavidin-HRP conjugate.

-

Develop the signal with a DAB substrate.

-

Counterstain with a suitable nuclear stain (e.g., methyl green).

-

Apoptotic nuclei will appear dark brown.

Conclusion

Endothelin-1 is a pivotal mediator in the progression of chronic kidney disease, contributing to renal injury through a variety of hemodynamic and non-hemodynamic mechanisms. The elucidation of its complex signaling pathways has paved the way for the development of endothelin receptor antagonists as a novel therapeutic class for CKD. While early clinical trials were hampered by adverse effects such as fluid retention, newer, more selective ERAs, and combination therapies are showing promise in mitigating these risks while providing significant renoprotection. The experimental protocols detailed in this guide provide a robust framework for further research into the intricate role of ET-1 in CKD and for the preclinical evaluation of new therapeutic agents targeting this critical pathway. Continued investigation in this area holds the potential to yield innovative treatments that can slow or halt the progression of this devastating disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 3. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uninephrectomized High-Fat-Fed Nicotinamide-Streptozotocin-Induced Diabetic Rats: A Model for the Investigation of Diabetic Nephropathy in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Circulating endothelin-1 levels are positively associated with chronic kidney disease in women but not in men: a longitudinal study in the Vara-Skövde cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. krcp-ksn.org [krcp-ksn.org]

- 8. listarfish.it [listarfish.it]

- 9. Characterizing Fibrosis in Mouse Kidney using Label Free Fluorescence Lifetime and Second Harmonic Generation Imaging Microscopy in Unilateral Ureteral Obstruction Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 11. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. ahajournals.org [ahajournals.org]

- 14. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Association between Endothelin-1 Levels and Kidney Disease among Blacks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. kidneynews.org [kidneynews.org]

- 19. criver.com [criver.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Advances in imaging techniques to assess kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ovid.com [ovid.com]

- 24. arborassays.com [arborassays.com]

- 25. raybiotech.com [raybiotech.com]

- 26. img.abclonal.com [img.abclonal.com]

- 27. Human EDN1 (Endothelin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 28. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 29. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 30. bosterbio.com [bosterbio.com]

- 31. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 32. scispace.com [scispace.com]

- 33. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. benchchem.com [benchchem.com]

- 36. Kidney Injury by Unilateral Ureteral Obstruction in Mice Lacks Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 37. jsurgmed.com [jsurgmed.com]

- 38. biotna.net [biotna.net]

- 39. researchgate.net [researchgate.net]

- 40. genscript.com [genscript.com]

Endothelin-1 in Cancer Progression: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Mechanisms and Therapeutic Potential

Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, has emerged as a critical player in the multifaceted process of cancer progression. Its overexpression and the upregulation of its receptors, primarily the Endothelin A receptor (ETAR), are frequently observed in various malignancies, correlating with poor prognosis and therapeutic resistance. This technical guide provides a comprehensive overview of the involvement of the ET-1 axis in key cancer hallmarks, details the underlying signaling pathways, presents quantitative data on its effects, and offers detailed protocols for essential experimental investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the pursuit of novel therapeutic strategies.

The Role of Endothelin-1 in the Hallmarks of Cancer